Cas no 873547-02-5 (4-(3-Chloropropoxy)-2-fluorobenzonitrile)

873547-02-5 structure
Productnaam:4-(3-Chloropropoxy)-2-fluorobenzonitrile
4-(3-Chloropropoxy)-2-fluorobenzonitrile Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzonitrile, 4-(3-chloropropoxy)-2-fluoro-
- 4-(3-Chloropropoxy)-2-fluorobenzonitrile
- SCHEMBL3565152
- A1-01339
- 873547-02-5
- WNVRSCGERNOGCC-UHFFFAOYSA-N
- AKOS019016292
-
- Inchi: InChI=1S/C10H9ClFNO/c11-4-1-5-14-9-3-2-8(7-13)10(12)6-9/h2-3,6H,1,4-5H2
- InChI-sleutel: WNVRSCGERNOGCC-UHFFFAOYSA-N
- LACHT: C1=CC(=C(C=C1OCCCCl)F)C#N
Berekende eigenschappen
- Exacte massa: 213.036
- Monoisotopische massa: 213.036
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 215
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 33A^2
- XLogP3: 2.7
4-(3-Chloropropoxy)-2-fluorobenzonitrile Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | C113995-500mg |
4-(3-Chloropropoxy)-2-fluorobenzonitrile |
873547-02-5 | 500mg |
$ 825.00 | 2022-06-06 | ||
TRC | C113995-250mg |
4-(3-Chloropropoxy)-2-fluorobenzonitrile |
873547-02-5 | 250mg |
$ 495.00 | 2022-06-06 |
4-(3-Chloropropoxy)-2-fluorobenzonitrile Gerelateerde literatuur
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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3. Book reviews
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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